Enzymatic Inhibition Baseline: Dihydroorotase Activity at 10 µM
2-(Piperidin-1-ylmethyl)benzoic acid was evaluated for inhibition of dihydroorotase (EC 3.5.2.3), a key enzyme in the de novo pyrimidine biosynthesis pathway, using enzyme derived from mouse Ehrlich ascites cells [1]. At a test concentration of 10 µM and pH 7.37, the compound demonstrated an IC₅₀ value of 1.80 × 10⁵ nM (180 µM) [1]. While the compound does not exhibit nanomolar potency against this target, this data point establishes a baseline activity profile for the minimal ortho-substituted scaffold, which can serve as a negative control or starting point for fragment-based lead optimization where subsequent SAR modifications (e.g., benzoylpiperidine elaboration) yield >1000-fold improvements in potency [2].
| Evidence Dimension | Inhibition of dihydroorotase enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.80 × 10⁵ nM (180 µM) at 10 µM test concentration |
| Comparator Or Baseline | Elaborated benzoylpiperidine MAGL inhibitors (class-level): IC₅₀ values in low nanomolar range (e.g., compounds 21a, 21b) in enzymatic assays |
| Quantified Difference | >1000-fold difference between minimal scaffold and optimized derivatives; 180 µM baseline vs. low nM optimized |
| Conditions | Mouse Ehrlich ascites dihydroorotase; pH 7.37; test compound concentration 10 µM |
Why This Matters
This quantifiable baseline activity enables researchers to attribute potency gains in SAR campaigns to specific structural elaborations beyond the core 2-(piperidin-1-ylmethyl)benzoic acid scaffold.
- [1] BindingDB. BDBM50405110: 2-(piperidin-1-ylmethyl)benzoic acid inhibition of dihydroorotase. BindingDB PrimarySearch_ki entry. View Source
- [2] Granchi C, Bononi G, Ferrisi R, et al. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Eur J Med Chem. 2020;209:112857. View Source
